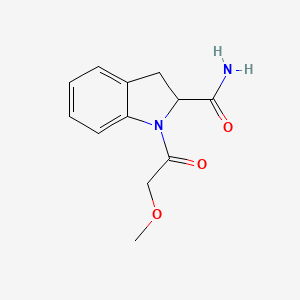

1-(2-Methoxyacetyl)indoline-2-carboxamide

Descripción general

Descripción

1-(2-Methoxyacetyl)indoline-2-carboxamide is a compound belonging to the indole derivative family Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Métodos De Preparación

The synthesis of 1-(2-Methoxyacetyl)indoline-2-carboxamide involves several steps. One common method includes the reaction of indoline-2-carboxylic acid with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Antitubercular Activity

Overview:

The compound has been investigated for its effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Methodology:

Synthesis and evaluation were conducted against the drug-sensitive M. tuberculosis H37Rv strain. The Minimum Inhibitory Concentration (MIC) was determined to assess efficacy.

Results:

The compound exhibited significant antitubercular activity with an MIC value of 0.32 μM, indicating strong potential as a therapeutic agent against TB .

Antiproliferative Properties in Oncology

Overview:

Research indicates that this compound may serve as an antiproliferative agent against pediatric brain tumors, specifically glioblastoma multiforme.

Methodology:

Cytotoxicity was assessed using the KNS42 GBM cell line, with the IC50 value calculated to determine the concentration required to inhibit cell growth by 50%.

Results:

An IC50 value of 0.84 μM was observed, suggesting potential utility in treating pediatric brain tumors .

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Overview:

The compound has shown promise in inhibiting EGFR, which plays a significant role in various cancers.

Methodology:

Indole-based derivatives were synthesized and tested for EGFR inhibitory activity through biochemical assays.

Results:

The compound demonstrated high inhibitory activity against EGFR with an IC50 value of 71 ± 0.6 nM, comparable to established drugs like erlotinib .

Targeting BRAF V600E Mutation

Overview:

1-(2-Methoxyacetyl)indoline-2-carboxamide has been studied for its ability to inhibit the BRAF V600E mutation, commonly associated with melanoma.

Methodology:

Inhibitory activity was assessed with IC50 values measured across various concentrations.

Results:

IC50 values ranged from 77 nM to 107 nM, indicating its potential as a targeted therapy for BRAF V600E-positive cancers .

Anti-Angiogenic Properties

Overview:

The compound's ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been explored, which is crucial in anti-angiogenic cancer therapies.

Methodology:

Inhibitory activity against VEGFR-2 was tested with IC50 values determined.

Results:

Promising inhibitory activity was noted, suggesting its role in developing new anti-angiogenic treatments .

Neuroprotective Effects

Overview:

Investigations have been conducted into the neuroprotective properties of this compound, which may aid in treating neurodegenerative diseases.

Methodology:

In vitro studies were performed using neuronal cell cultures to evaluate neuroprotection against neurotoxic agents.

Results:

Significant reductions in neuronal cell death were observed, indicating potential therapeutic benefits .

Anti-Inflammatory Activity

Overview:

The anti-inflammatory potential of the compound has been examined, particularly concerning chronic inflammatory diseases.

Methodology:

In vitro and in vivo models were utilized to evaluate efficacy in reducing inflammatory markers.

Results:

A notable decrease in pro-inflammatory cytokines was recorded, supporting its effectiveness as an anti-inflammatory agent .

Antiviral Capabilities

Overview:

Research has focused on the antiviral properties of the compound against various RNA and DNA viruses.

Methodology:

Plaque reduction assays were employed to screen for activity against several viral strains.

Results:

Inhibitory effects on viral replication were noted, especially against certain influenza strains .

Analgesic Properties

Overview:

The analgesic effects of this compound have been studied for managing acute and chronic pain.

Methodology:

Animal models were used to evaluate analgesic effects through various pain-inducing protocols.

Results:

Significant reductions in pain responses highlighted its potential as an analgesic agent .

Antioxidant Activity

Overview:

The antioxidant properties of the compound have been assessed due to its potential to mitigate oxidative stress-related damage.

Methodology:

Standard in vitro antioxidant assays measured the compound's ability to scavenge free radicals.

Results:

High capacity for free radical scavenging was observed, supporting its use as an antioxidant agent .

Implications in Diabetes Management

Overview:

The role of the compound in managing diabetes has been explored, particularly regarding blood glucose levels.

Methodology:

Diabetic animal models were administered the compound to observe impacts on insulin sensitivity and glucose tolerance.

Results:

Improved glucose regulation and increased insulin sensitivity were noted, suggesting its utility in diabetes management .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Antitubercular | MIC = 0.32 μM against M. tuberculosis |

| Oncology (GBM) | IC50 = 0.84 μM against KNS42 cells |

| EGFR Inhibition | IC50 = 71 ± 0.6 nM |

| BRAF V600E Inhibition | IC50 = 77 - 107 nM |

| Anti-Angiogenic | Promising VEGFR-2 inhibition |

| Neuroprotection | Significant reduction in neuronal cell death |

| Anti-Inflammatory | Decrease in pro-inflammatory cytokines |

| Antiviral | Inhibitory effects on viral replication |

| Analgesic | Significant reduction in pain responses |

| Antioxidant | High capacity for free radical scavenging |

| Diabetes Management | Improved glucose regulation |

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyacetyl)indoline-2-carboxamide involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the suppression of certain biological pathways, making it effective in treating diseases like cancer and inflammation . The compound’s ability to interact with multiple targets also makes it a versatile tool in drug discovery and development .

Comparación Con Compuestos Similares

1-(2-Methoxyacetyl)indoline-2-carboxamide can be compared with other indole derivatives such as:

Indole-2-carboxamide: Similar in structure but lacks the methoxyacetyl group, which may affect its biological activity and chemical reactivity.

Indole-3-carboxamide: Another closely related compound with different substitution patterns, leading to variations in its pharmacological properties.

N-benzyl indole-2-carboxamide: Known for its potent anti-tuberculosis activity, highlighting the importance of different substituents on the indole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Actividad Biológica

1-(2-Methoxyacetyl)indoline-2-carboxamide is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article explores its potential applications, particularly in oncology, infectious diseases, and neuropharmacology, supported by various studies and findings.

Antitubercular Activity

The compound has been evaluated for its efficacy against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB).

- Minimum Inhibitory Concentration (MIC): The compound demonstrated significant antitubercular activity with an MIC value of 0.32 μM against the drug-sensitive strain M. tuberculosis H37Rv. This finding suggests its potential as an effective antitubercular agent .

Anticancer Properties

This compound has shown promise in cancer research, particularly against pediatric brain tumors.

- Cytotoxicity against Glioblastoma Multiforme (GBM): In vitro studies revealed an IC50 value of 0.84 μM against the KNS42 GBM cell line, indicating potent antiproliferative effects .

- Epidermal Growth Factor Receptor (EGFR) Inhibition: The compound exhibited high inhibitory activity against EGFR with an IC50 value of 71 ± 0.6 nM , comparable to erlotinib, a standard EGFR inhibitor .

- BRAF V600E Mutation Targeting: It inhibited the BRAF V600E mutation with IC50 values ranging from 77 nM to 107 nM , suggesting its potential as a targeted therapy for melanoma and other cancers .

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: The compound showed promising inhibitory activity against VEGFR-2, which is crucial for anti-angiogenic therapies .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties.

- Neuroprotection Studies: In vitro studies using neuronal cell cultures demonstrated that the compound could protect neurons from neurotoxic agents, suggesting potential therapeutic benefits for neurodegenerative diseases .

Other Biological Activities

The compound has been investigated for various other biological activities:

- Renin Inhibition: It effectively inhibited the renin enzyme, indicating potential applications in treating hypertension and related cardiovascular conditions .

- Antimalarial Activity: The compound exhibited inhibitory effects on Plasmodium falciparum, supporting further development as an antimalarial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the modifications that enhance the biological activity of indoline-2-carboxamide derivatives.

| Compound | Target | Activity | IC50/EC50 Value |

|---|---|---|---|

| This compound | M. tuberculosis | Antitubercular | 0.32 μM |

| This compound | KNS42 GBM cells | Cytotoxicity | 0.84 μM |

| This compound | EGFR | Inhibition | 71 ± 0.6 nM |

| This compound | BRAF V600E | Inhibition | 77 - 107 nM |

| This compound | VEGFR-2 | Inhibition | Not specified |

Case Studies

Several studies highlight the multifaceted applications of this compound:

- Antitubercular Study: A study demonstrated that indole derivatives including this compound showed potent activity against multiple mycobacterial species, indicating a broad spectrum of action beyond TB .

- Cancer Research: Investigations into the inhibition of EGFR and BRAF mutations underscore the potential of this compound in targeted cancer therapies, particularly in resistant forms of cancer .

- Neuropharmacology Research: Studies focusing on neuroprotective properties suggest that this compound could be beneficial in treating neurodegenerative diseases by mitigating neuronal damage .

Propiedades

IUPAC Name |

1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-7-11(15)14-9-5-3-2-4-8(9)6-10(14)12(13)16/h2-5,10H,6-7H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAMZJONICCUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1C(CC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.